![molecular formula C7H13N3O2 B14455564 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile CAS No. 76680-64-3](/img/structure/B14455564.png)
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile is a chemical compound characterized by the presence of a diazenyl group (–N=N–) and a hydroperoxy group (–OOH) attached to a propanenitrile backbone. This compound is part of the azo compound family, known for their vibrant colors and wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile typically involves the diazotization of a primary amine followed by coupling with a suitable hydroperoxy-containing compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl bond. Common reagents used in the synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, followed by the addition of the hydroperoxy compound under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form more stable peroxides or other oxygen-containing derivatives.
Reduction: The diazenyl group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction, and oxidizing agents like hydrogen peroxide (H2O2) for oxidation. Reaction conditions vary depending on the desired product, with temperature and pH being critical factors .
Major Products Formed
The major products formed from these reactions include amines, peroxides, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile involves its interaction with molecular targets through its diazenyl and hydroperoxy groups. These interactions can lead to the generation of reactive oxygen species (ROS) and the modulation of various biochemical pathways. The compound’s ability to generate ROS makes it a potential candidate for applications in oxidative stress-related research and therapies .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
- (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione
Uniqueness
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile is unique due to its specific combination of diazenyl and hydroperoxy groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
76680-64-3 |
|---|---|
Molecular Formula |
C7H13N3O2 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-(2-hydroperoxypropan-2-yldiazenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C7H13N3O2/c1-6(4-8)5-9-10-7(2,3)12-11/h6,11H,5H2,1-3H3 |
InChI Key |
AGMACPJXPIGZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=NC(C)(C)OO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


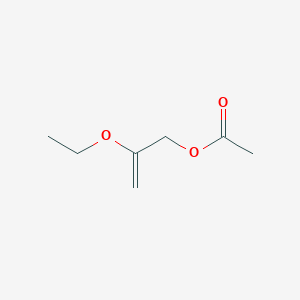
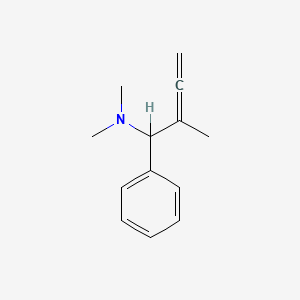
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
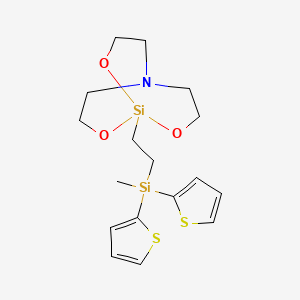
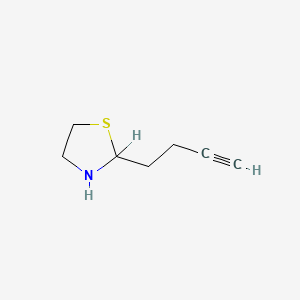
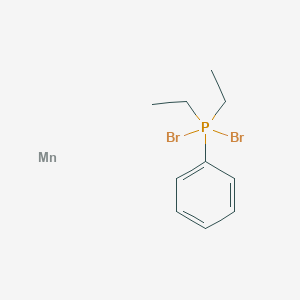

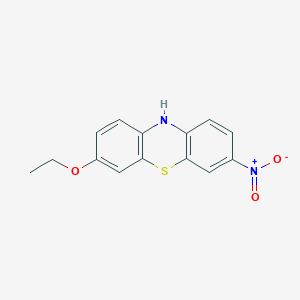

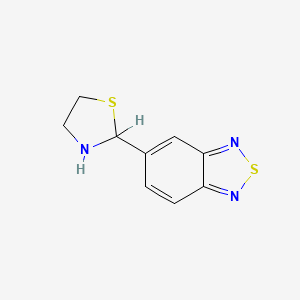
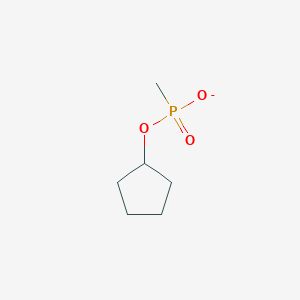
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
